molecular formula C12H22ClN B000507 Memantine hydrochloride CAS No. 41100-52-1

Memantine hydrochloride

Cat. No. B000507
CAS RN: 41100-52-1
M. Wt: 215.76 g/mol
InChI Key: LDDHMLJTFXJGPI-VXMZOEJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Memantine hydrochloride is an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat moderate to severe dementia in Alzheimer’s . It is not a cure for Alzheimer’s disease but it can help people with the disease . Memantine reduces the actions of chemicals in the brain that may contribute to the symptoms of Alzheimer’s disease .


Synthesis Analysis

Memantine derivatives incorporating amino acid residues have been synthesized for neuroprotective in vitro evaluation . A memantine release system based on polycaprolactone nanocapsules (MEM@PCL) was prepared and its physicochemical properties were investigated .


Molecular Structure Analysis

Memantine hydrochloride has a molecular formula of C12H21N.HCl and a molecular weight of 215.76 . The structure of memantine hydrochloride can be found on various chemical databases .


Chemical Reactions Analysis

Memantine hydrochloride has been involved in various chemical reactions for analytical purposes. For instance, it has been derivatized with 1-fluoro-2,4-dinitrobenzene for HPLC analysis . It has also been reacted with o-phthalaldehyde for spectrofluorimetric quantitation .


Physical And Chemical Properties Analysis

Memantine hydrochloride is a white to off-white amorphous or crystalline solid . It has high solubility in water and DMSO .

Scientific Research Applications

Alzheimer’s Disease Treatment

Memantine has been used to treat Alzheimer’s disease (AD) since 1989 . It is a noncompetitive moderate-affinity strong voltage-dependent N-methyl-D-aspartate receptor antagonist . Memantine can only relieve the symptoms of AD but not cure it . It became the second most commonly used drug for the treatment of dementia in the world in 2018 .

Combination Therapy for Alzheimer’s

Memantine is often used in combination with other drugs for the treatment of AD . It counteracts deficits of monoamine neurotransmission with associated common clinical symptoms, such as depression, in Alzheimer’s disease . Therefore, it is obvious that memantine improved neuropsychological and behavioral deficits in clinical dementia trials particularly in combination with acetylcholine esterase inhibitors .

Treatment of Vascular Dementia

Memantine has been applied for clinical applications such as the treatment of vascular dementia . Vascular dementia is a common type of dementia caused by reduced blood flow to the brain, typically affecting memory, thinking and behaviour .

Treatment of Ischemic Stroke

Memantine has been used in the treatment of ischemic stroke . Ischemic stroke occurs when a blood vessel supplying blood to the brain is obstructed .

Parkinson’s Disease Dementia

Memantine is used in the treatment of Parkinson’s disease dementia . Parkinson’s disease dementia is a decline in thinking and reasoning that develops in many people living with Parkinson’s at least a year after diagnosis .

Alleviation of Acute Lung Injury (ALI)

Memantine has been found to alleviate acute lung injury (ALI) . ALI is a severe lung condition that causes low oxygen levels in the blood .

Neuroprotection in Ischemic Brain Injury

Memantine has been used for neuroprotection in ischemic brain injury after cardiac arrest . It helps to protect the brain from damage caused by a lack of blood flow .

Treatment of Movement Disorders

Memantine is chemically a tricyclic amine and is used for Parkinson’s disease and movement disorders . It helps to improve the quality of life for those suffering from these conditions .

Mechanism of Action

Target of Action

Memantine hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals between nerve cells in the brain .

Mode of Action

Memantine hydrochloride acts as a non-competitive antagonist at the NMDA receptor . It binds to the ion channel site of the receptor, blocking the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This action helps to restore the function of damaged nerve cells and reduce abnormal excitatory signals .

Biochemical Pathways

The primary biochemical pathway affected by memantine hydrochloride is the glutamatergic signaling pathway . By blocking the NMDA receptors, memantine hydrochloride prevents the overstimulation of neurons by glutamate, thereby reducing neuronal excitability . This modulation of NMDA receptor activity helps to maintain an optimal level of NMDA, which is crucial for learning and memory .

Pharmacokinetics

Memantine hydrochloride exhibits linear pharmacokinetics when given at therapeutic doses . It is well absorbed in the body with a bioavailability of nearly 100% . The drug is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . It is primarily excreted by the kidneys . These properties contribute to its good bioavailability and long-lasting effects .

Result of Action

The action of memantine hydrochloride results in several molecular and cellular effects. It increases BDNF protein and mRNA levels in the brain, which are crucial for brain development and function . In an animal model of Alzheimer’s disease, memantine hydrochloride has been shown to improve spatial learning and decrease the deposition of Aβ plaques . These effects contribute to its therapeutic benefits in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action of memantine hydrochloride. For instance, it has been found that memantine is stable in the environment and can easily leach from river sediment . This suggests that environmental conditions such as pH and temperature might affect the stability and efficacy of the drug. Furthermore, light exposure can lead to the photolytic degradation of memantine, which may affect its potency .

Safety and Hazards

Memantine may cause serious side effects. Users should seek emergency medical help if they have signs of an allergic reaction: hives; difficulty breathing; swelling of your face, lips, tongue, or throat . It is not expected to harm an unborn baby . It is not known whether memantine passes into breast milk or if it could harm a nursing baby .

properties

IUPAC Name

3,5-dimethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19982-08-2 (Parent)
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90961439
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Memantine hydrochloride

CAS RN

41100-52-1, 19982-08-2
Record name Memantine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41100-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEMANTINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 41100-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEMANTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.99 grams of 1-chloro-3,5-dimethyl-adamantane were heated with 0.9 gram urea for about 40 minutes at 220° C. The heating was carried out in a closed vessel in an oil bath with a thermostat. After cooling, the reaction product was pulverized and made into a paste with 50 ml. water. The water phase was brought to a pH between 3 and 5 by dropwise addition of concentrated HCl. The acidified water phase was extracted with two 10-ml. ether portions. Next the water phase was brought to a pH between 12 and 13 by addition of sodium hydroxide, and stirred for 5 minutes. After stirring, the alkaline water phase was extracted with four portions of ether, 10 ml. each. The combined ether extracts were dried over potassium hydroxide. By bubbling dried hydrogen chloride through the solution, 1-amino-3,5-dimethyl-adamantane hydrochloride was precipitated. The yield was 1.7 grams (78% of the theoretical yield). The product did not melt until 300° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Memantine hydrochloride
Reactant of Route 2
Memantine hydrochloride
Reactant of Route 3
Memantine hydrochloride
Reactant of Route 4
Memantine hydrochloride
Reactant of Route 5
Memantine hydrochloride
Reactant of Route 6
Memantine hydrochloride

Q & A

Q1: What is the primary mechanism of action of Memantine Hydrochloride?

A1: Memantine Hydrochloride acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the receptor-operated cation channel. [, , ]

Q2: How does Memantine Hydrochloride's antagonism of the NMDA receptor differ from Magnesium ions?

A2: While both Magnesium ions and Memantine Hydrochloride block the NMDA receptor, Memantine Hydrochloride binds more effectively, effectively blocking the prolonged influx of Calcium ions through the channel. This allows for the preservation of transient physiological activation of the channels by higher concentrations of synaptically released glutamate. []

Q3: What is the significance of Memantine Hydrochloride's effect on Calcium ion influx?

A3: Prolonged increased glutamate levels in the brain, such as in Alzheimer's disease, can lead to continuous Calcium ion influx into cells via NMDA receptors. This excessive Calcium influx can ultimately result in neuronal degeneration. Memantine Hydrochloride helps to regulate this process. []

Q4: What is the molecular formula and weight of Memantine Hydrochloride?

A4: The molecular formula of Memantine Hydrochloride is C12H22ClN. It has a molecular weight of 215.77 g/mol. []

Q5: What is the thermal behavior of Memantine Hydrochloride?

A5: Thermal analysis reveals that Memantine Hydrochloride exists in an anhydrous, crystalline form with a melting point of 297.16°C. []

Q6: How stable is Memantine Hydrochloride in aqueous solutions?

A6: Memantine Hydrochloride demonstrates good stability in aqueous solutions at room temperature (20°C) across a range of pH values. It remains stable under UV light exposure and in the presence of isotonising or oxidizing agents. At elevated temperatures (80°C), stability is maintained in acidic solutions. []

Q7: What formulation strategies have been explored to improve the delivery of Memantine Hydrochloride?

A7: Researchers have investigated various formulations to enhance Memantine Hydrochloride delivery, including: * Skeleton type slow-release capsules: Utilizing a hydrophilic gel skeleton to achieve controlled release. [] * Slow-release pills: Employing a multi-layered structure with a hollow core, main medicine layer, isolated coating layer, and slow-release coating layer. [] * Extended-release tablets: Using a matrix system composed of HPMC K15M and HPMC K4M to achieve prolonged drug release. [] * Orally disintegrating tablets: Designed for rapid disintegration in the mouth, offering improved convenience for patients who struggle with swallowing. [, , ] * Oral-dissolving films: Utilizing specific polymers and flavor correctors to mask the taste and enhance patient compliance. [, ] * Sustained-release preparations for suspension: Formulating Memantine Hydrochloride as a dry suspension using ion exchange resins for prolonged drug release. [] * Solid dispersions: Incorporating Memantine Hydrochloride into a solid dispersion system to potentially improve solubility and bioavailability. []

Q8: What are the key pharmacokinetic parameters of Memantine Hydrochloride after oral administration?

A8: Studies in healthy Chinese volunteers revealed dose-dependent pharmacokinetics of Memantine Hydrochloride capsules. After single oral doses of 5 mg, 10 mg, and 15 mg, the time to peak concentration (Tmax) ranged from 4.9 to 5.6 hours. The peak plasma concentration (Cmax) increased proportionally with dose, reaching 4.4 ng/mL, 8.9 ng/mL, and 16.5 ng/mL, respectively. The elimination half-life (t1/2) remained consistent across doses, averaging around 47-51 hours. []

Q9: Is there evidence of drug accumulation after multiple doses of Memantine Hydrochloride?

A9: Yes, multiple oral doses of 10 mg Memantine Hydrochloride administered once daily resulted in drug accumulation. The Tmax was observed at 6.0 hours, with a Cmax of 32 ng/mL and a t1/2 of 46 hours. []

Q10: What preclinical models have been used to investigate the effects of Memantine Hydrochloride?

A10: Researchers have employed various animal models to study the effects of Memantine Hydrochloride, including:

* **Rat model of vascular dementia:** Induced by permanent bilateral common carotid artery ligation. This model helps to explore the drug's effects on cognitive function and potential neuroprotective mechanisms in vascular dementia. []* **Rabbit model of optic nerve damage:**  Used to investigate the protective effects of Memantine Hydrochloride on glutamate-induced excitotoxicity and optic nerve cell apoptosis. [, ]

Q11: What analytical techniques have been employed for the quantification of Memantine Hydrochloride?

A11: Several analytical methods have been developed and validated for the accurate and precise determination of Memantine Hydrochloride:

* **High-performance liquid chromatography with fluorescence detection (HPLC-FLD):** This method typically involves derivatization of Memantine Hydrochloride with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance its fluorescence properties. [, ]* **High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD):** This technique provides a sensitive and robust alternative for analyzing Memantine Hydrochloride without the need for derivatization. []* **Liquid chromatography-mass spectrometry (LC-MS):** A highly sensitive and specific method for quantifying Memantine Hydrochloride in biological matrices like plasma. [, , ]* **High-performance thin-layer chromatography (HPTLC):**  A cost-effective and efficient technique for routine quality control analysis of Memantine Hydrochloride. []* **Proton nuclear magnetic resonance spectrometry (1H-NMR):** Offers a direct and precise method for quantifying Memantine Hydrochloride in both bulk drug substance and tablet formulations without requiring derivatization. []

Q12: What are the reported limits of detection (LOD) and quantification (LOQ) for Memantine Hydrochloride using these analytical techniques?

A12: The reported LOD and LOQ vary depending on the specific method: * HPLC-FLD: LOD of 25 ng/mL in rat plasma [] * HPLC-ELSD: LOD of 0.01 µg/mL [] * 1H-NMR: LOD of 0.04 mg/mL and LOQ of 0.11 mg/mL []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.